2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole
Overview
Description
2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole is a complex organic compound characterized by the presence of a bromophenyl group and a pentafluorosulfanyl group attached to a benzooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole typically involves multi-step organic reactions. One common method involves the bromination of a phenyl group followed by the introduction of a pentafluorosulfanyl group. The benzooxazole ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromophenyl group or the pentafluorosulfanyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzooxazole derivatives with different functional groups, while substitution reactions can introduce various substituents into the bromophenyl group.
Scientific Research Applications
2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole involves its interaction with specific molecular targets. The bromophenyl and pentafluorosulfanyl groups can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)benzoxazole: Lacks the pentafluorosulfanyl group, which significantly alters its chemical properties and applications.
2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole: Similar structure but with an indole ring instead of a benzooxazole ring, leading to different reactivity and applications.
Uniqueness
2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole is unique due to the presence of both the bromophenyl and pentafluorosulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF5NOS/c14-9-3-1-8(2-4-9)13-20-11-7-10(5-6-12(11)21-13)22(15,16,17,18)19/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKRSAOKTMXHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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